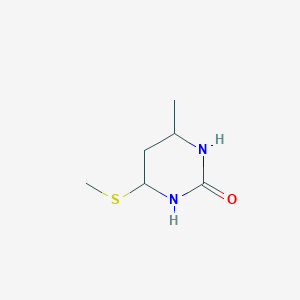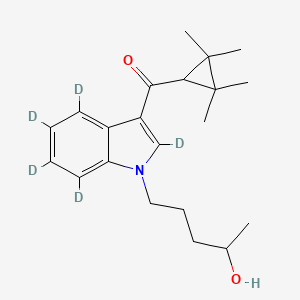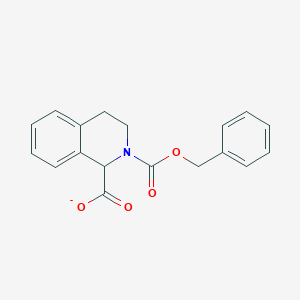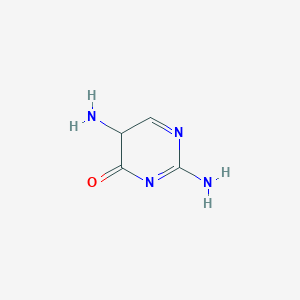![molecular formula C25H36N6O4S B12358459 3-(1-methyl-7-oxo-3-propyl-7aH-pyrazolo[4,3-d]pyrimidin-5-yl)-N-[2-(1-methylpyrrolidin-2-yl)ethyl]-4-propoxybenzenesulfonamide](/img/structure/B12358459.png)
3-(1-methyl-7-oxo-3-propyl-7aH-pyrazolo[4,3-d]pyrimidin-5-yl)-N-[2-(1-methylpyrrolidin-2-yl)ethyl]-4-propoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Udenafil is a potent selective phosphodiesterase type 5 inhibitor developed for the treatment of erectile dysfunction. It has been approved in South Korea and is marketed under the brand name Zydena . Udenafil works by enhancing erectile function through the inhibition of the enzyme phosphodiesterase type 5, which leads to increased levels of cyclic guanosine monophosphate in the corpus cavernosum .
Vorbereitungsmethoden
The synthesis of udenafil involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product. The synthetic route typically involves the use of various reagents and catalysts under controlled conditions to ensure high yield and purity. Industrial production methods for udenafil are designed to be efficient and scalable, often involving batch or continuous processes to meet commercial demand .
Analyse Chemischer Reaktionen
Udenafil undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of udenafil can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Udenafil has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, udenafil is studied for its unique chemical properties and potential as a building block for the synthesis of other compounds. In biology, udenafil is used to investigate the mechanisms of phosphodiesterase inhibition and its effects on cellular signaling pathways. In medicine, udenafil is primarily used for the treatment of erectile dysfunction, but it is also being explored for its potential in treating other conditions such as pulmonary hypertension . In industry, udenafil is produced and marketed as a pharmaceutical product, with ongoing research into improving its production methods and formulations .
Wirkmechanismus
Udenafil exerts its effects by inhibiting the enzyme phosphodiesterase type 5, which is responsible for the degradation of cyclic guanosine monophosphate in the corpus cavernosum. By inhibiting this enzyme, udenafil increases the levels of cyclic guanosine monophosphate, leading to the relaxation of smooth muscle cells and increased blood flow to the penis. This mechanism of action is similar to that of other phosphodiesterase type 5 inhibitors, but udenafil has unique pharmacokinetic properties that contribute to its efficacy and safety profile .
Vergleich Mit ähnlichen Verbindungen
Udenafil is similar to other phosphodiesterase type 5 inhibitors such as sildenafil, tadalafil, and vardenafil. udenafil has unique properties, including a relatively rapid onset of action and a long duration of effect. These properties make udenafil suitable for both on-demand and once-daily dosing regimens . Compared to sildenafil, udenafil has a longer half-life, which allows for more flexibility in dosing. Additionally, udenafil has been shown to be effective and well-tolerated in patients with various comorbid conditions, such as diabetes and hypertension .
Eigenschaften
Molekularformel |
C25H36N6O4S |
|---|---|
Molekulargewicht |
516.7 g/mol |
IUPAC-Name |
3-(1-methyl-7-oxo-3-propyl-7aH-pyrazolo[4,3-d]pyrimidin-5-yl)-N-[2-(1-methylpyrrolidin-2-yl)ethyl]-4-propoxybenzenesulfonamide |
InChI |
InChI=1S/C25H36N6O4S/c1-5-8-20-22-23(31(4)29-20)25(32)28-24(27-22)19-16-18(10-11-21(19)35-15-6-2)36(33,34)26-13-12-17-9-7-14-30(17)3/h10-11,16-17,23,26H,5-9,12-15H2,1-4H3 |
InChI-Schlüssel |
UIABXAHCMGUQBU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=NN(C2C1=NC(=NC2=O)C3=C(C=CC(=C3)S(=O)(=O)NCCC4CCCN4C)OCCC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[3-[4-(2-Methoxyphenyl)piperazin-1-yl]propylamino]-1,3-dimethyl-1,3-diazinane-2,4-dione;hydrochloride](/img/structure/B12358379.png)


![5-Hydroxy-7-(4-hydroxyphenyl)-2,2-dimethyl-10-(3-methylbut-2-enyl)-4a,5,5a,9a,10,10a-hexahydropyrano[3,2-g]chromen-6-one](/img/structure/B12358390.png)

![1-[4-[5-(4-Chlorophenyl)-4-pyrimidin-4-ylpyrazolidin-3-yl]piperidin-1-yl]-2-hydroxyethanone](/img/structure/B12358413.png)








